N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Overview
Description
N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in the field of biomedical research. ESI-09 is a potent inhibitor of the RAC1-GEF Trio, which is a protein that plays a crucial role in the regulation of cell migration, adhesion, and invasion. ESI-09 has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is a potent inhibitor of the RAC1-GEF Trio signaling pathway. RAC1 is a small GTPase that plays a crucial role in the regulation of cell migration, adhesion, and invasion. The activation of RAC1 requires the exchange of GDP for GTP, which is catalyzed by RAC1-GEF Trio. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide inhibits the activity of RAC1-GEF Trio, which in turn inhibits the activation of RAC1. This leads to the inhibition of cell migration, adhesion, and invasion.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells by blocking the RAC1-GEF Trio signaling pathway. Inflammation is another area where N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. In cardiovascular research, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells.
Advantages and Limitations for Lab Experiments
N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied in various areas of biomedical research, which makes it a useful tool for researchers. However, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide also has some limitations. It is a potent inhibitor of the RAC1-GEF Trio signaling pathway, which may lead to off-target effects. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide may also have limited efficacy in certain cell types or disease models.
Future Directions
There are several future directions for the study of N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of the RAC1-GEF Trio signaling pathway. Another area of interest is the study of the role of RAC1-GEF Trio in other disease models, such as neurodegenerative diseases. Additionally, the development of novel drug delivery systems for N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide may increase its efficacy and reduce off-target effects. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide may provide valuable information for the development of clinical applications.
Scientific Research Applications
N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied in various areas of biomedical research, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells by blocking the RAC1-GEF Trio signaling pathway. Inflammation is another area where N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied. N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. In cardiovascular research, N-(3-ethoxypropyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells.
properties
IUPAC Name |
N-(3-ethoxypropyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-4-27-15-5-14-21-20(23)16-6-8-17(9-7-16)22(2)28(24,25)19-12-10-18(26-3)11-13-19/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCSAVIFTAWFRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.